Product packaging for Fmoc-3-aminobenzene-1,2-dicarboxylic acid(Cat. No.:CAS No. 1185300-97-3)

Fmoc-3-aminobenzene-1,2-dicarboxylic acid

Cat. No.: B1390389
CAS No.: 1185300-97-3
M. Wt: 403.4 g/mol
InChI Key: SHDPRGMRALLFSS-UHFFFAOYSA-N
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Description

Fmoc-3-aminobenzene-1,2-dicarboxylic acid is a synthetic aromatic amino acid derivative featuring a benzene ring substituted with an amino group at the 3-position and dicarboxylic acid groups at the 1- and 2-positions. The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the amino moiety, enabling its use in solid-phase peptide synthesis (SPPS). While direct references to this exact compound are absent in the provided evidence, insights can be drawn from structurally or functionally related Fmoc-protected amino acids and dicarboxylic acid derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H17NO6 B1390389 Fmoc-3-aminobenzene-1,2-dicarboxylic acid CAS No. 1185300-97-3

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)phthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO6/c25-21(26)17-10-5-11-19(20(17)22(27)28)24-23(29)30-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-11,18H,12H2,(H,24,29)(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDPRGMRALLFSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-aminobenzene-1,2-dicarboxylic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of carboxylic acid functionalities. One common method involves the reaction of 3-aminobenzene-1,2-dicarboxylic acid with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Fmoc Chloride: Used for the protection of the amino group.

    Triethylamine: Acts as a base in the protection reaction.

    Dichloromethane: Common solvent for the reactions.

    Piperidine: Used for the deprotection of the Fmoc group.

Major Products:

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-3-aminobenzene-1,2-dicarboxylic acid serves as a crucial building block in SPPS, allowing for the sequential addition of amino acids to form peptides. The Fmoc group can be removed under mild acidic conditions, enabling the coupling of subsequent amino acids to the exposed amine group. This method is widely used in medicinal chemistry for synthesizing bioactive peptides.

Protein Engineering

The compound can introduce specific functionalities into protein sequences through its carboxylic acid groups. This capability is particularly useful for:

  • Modifying enzyme activity.
  • Enhancing protein stability.
  • Creating novel protein interactions.

Drug Development

While specific biological activities of this compound are not extensively documented, its structural analogs have demonstrated significant biological properties. Research has indicated potential applications in:

  • Antimicrobial agents.
  • Inhibitors for viral enzymes like SARS-CoV-2 RdRp, where modifications to similar scaffolds have shown promising inhibitory effects .

Case Study 1: Peptide Synthesis Optimization

In a study focused on optimizing peptide synthesis protocols, researchers utilized this compound to enhance the yield of complex peptides. The study demonstrated that varying the coupling reagents and reaction conditions significantly affected the efficiency of peptide bond formation.

Case Study 2: Enzyme Interaction Studies

Research involving molecular docking simulations highlighted how modifications to the structure of peptides containing this compound influenced binding affinities to target enzymes. This study provided insights into how structural variations can enhance or inhibit enzyme activity.

Mechanism of Action

The mechanism of action of Fmoc-3-aminobenzene-1,2-dicarboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed using piperidine, allowing the amino group to participate in further reactions . The compound’s ability to protect and deprotect amino groups makes it a valuable tool in organic synthesis.

Comparison with Similar Compounds

The following analysis compares Fmoc-3-aminobenzene-1,2-dicarboxylic acid with analogous compounds in terms of structure, molecular properties, and applications.

Structural and Molecular Comparisons

Table 1: Key Properties of Fmoc-Protected Amino Acids and Dicarboxylic Acid Derivatives
Compound Name Backbone Structure Molecular Formula Molecular Weight (g/mol) Protecting Groups Key Applications References
This compound Aromatic benzene ring C₂₂H₁₅NO₆ 401.36 Fmoc (N-protection) Peptide rigid scaffolds, linkers N/A
Fmoc-L-Dab(Alloc)-OH Aliphatic 2,4-diaminobutyric acid C₂₃H₂₄N₂O₆ 424.4 Fmoc (Nα), Alloc (Nγ) Orthogonal protection strategies
Fmoc-Dab(Boc)-OH Aliphatic 2,4-diaminobutyric acid C₂₄H₂₈N₂O₆ 440.49 Fmoc (Nα), Boc (Nγ) SPPS, branched peptides
Fmoc-L-Dap(Alloc,Me)-OH Aliphatic 2,3-diaminopropionic acid C₂₃H₂₄N₂O₆ 424.45 Fmoc (Nα), Alloc and Me (Nβ) Modified peptide backbones
trans-2-Aminocyclohexanecarboxylic acid (Fmoc) Cycloaliphatic ring C₂₂H₂₃NO₄ 373.43 Fmoc β-peptide helices, foldamers
Key Observations:

Backbone Rigidity: The aromatic benzene backbone of this compound provides greater rigidity compared to aliphatic (e.g., Dab, Dap) or cycloaliphatic (e.g., trans-2-aminocyclohexanecarboxylic acid) analogs. This rigidity is advantageous for designing peptides with constrained conformations or stable secondary structures .

Protection Strategies :

  • Unlike Fmoc-L-Dab(Alloc)-OH and Fmoc-Dab(Boc)-OH, which employ orthogonal protection (Alloc/Boc for side-chain amines), the main compound’s dicarboxylic acid groups may require selective activation for peptide coupling. This introduces synthetic challenges, as both carboxylic acids could compete during reactions.

Molecular Weight and Solubility: The lower molecular weight (401.36 g/mol) of this compound compared to aliphatic analogs (e.g., 424.4–440.49 g/mol) suggests differences in solubility.

Functional and Application-Based Comparisons

Structural Impact on Peptide Design
  • Steric and Electronic Effects: Methyl-substituted derivatives like Fmoc-L-Dap(Alloc,Me)-OH introduce steric hindrance, slowing coupling kinetics but improving regioselectivity . The benzene ring in the main compound may similarly hinder coupling but could enhance π-π stacking interactions in self-assembling peptides.

Challenges and Limitations

Synthetic Complexity: The presence of two carboxylic acids in this compound complicates activation and coupling steps, requiring careful optimization to avoid dimerization or incomplete reactions.

Biological Activity

Introduction

Fmoc-3-aminobenzene-1,2-dicarboxylic acid (Fmoc-3-ABDC) is a compound that has garnered attention in biochemistry and medicinal chemistry due to its potential applications in peptide synthesis, protein engineering, and drug development. This article explores the biological activities associated with Fmoc-3-ABDC, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

Fmoc-3-ABDC is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a 3-amino-1,2-benzenedicarboxylic acid structure. The molecular formula is C₁₄H₁₃N₁O₄, with a molecular weight of approximately 255.26 g/mol. The Fmoc group serves as a protective moiety for the amino functionality during peptide synthesis, allowing for selective reactions without interference from the amine group.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₄H₁₃N₁O₄
Molecular Weight255.26 g/mol
Functional GroupsAmino, Carboxylic Acid
Protecting GroupFmoc

The biological activity of Fmoc-3-ABDC primarily stems from its ability to act as a linker in peptide synthesis and its interactions within metal-organic frameworks (MOFs). The amino group enhances binding affinities with various biological targets, facilitating enzyme immobilization and protein interactions.

Key Mechanisms:

  • Peptide Synthesis : The Fmoc group allows for the selective attachment of amino acids during solid-phase peptide synthesis (SPPS), which is crucial for constructing complex peptides.
  • Metal Coordination : The carboxylic acid groups can coordinate with metal ions, forming stable complexes that are useful in catalysis and sensing applications.
  • Fluorescence Properties : Fmoc-3-ABDC exhibits unique fluorescence characteristics that can be exploited in biological imaging and detection methodologies.

1. Protein Engineering

Fmoc-3-ABDC is utilized in protein engineering to introduce specific functionalities into proteins. Its ability to form stable linkages makes it suitable for modifying protein structures, enhancing their stability and activity.

2. Drug Development

While specific biological activities of Fmoc-3-ABDC are not extensively documented, its structural analogs have shown promise in drug development:

  • Cytotoxic Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications.

Case Study: Cytotoxicity of Related Compounds

A study investigated the cytotoxic effects of bioactive compounds similar to Fmoc-3-ABDC on HepG2 and MCF-7 cancer cell lines. The results indicated that these compounds exhibited concentration-dependent cytotoxicity with IC50 values significantly affecting cell viability .

Research Findings

Recent studies have highlighted the versatility of Fmoc-3-ABDC in various biochemical applications:

  • Fluorescence Quantum Yield : Research demonstrated that derivatives of Fmoc compounds exhibit varying fluorescence quantum yields depending on their environment, which can be useful for tracking biomolecular interactions .

Table 2: Fluorescence Properties

CompoundSolventEmission Max (nm)Quantum Yield
Fmoc-3-AminobenzeneEthyl Acetate4600.73
Fmoc-3-AminobenzeneWater5610.040

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Fmoc-3-aminobenzene-1,2-dicarboxylic acid, and how is Fmoc group stability monitored during the reaction?

  • Methodological Answer : The synthesis typically involves coupling the Fmoc group to 3-aminobenzene-1,2-dicarboxylic acid using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in anhydrous dimethylformamide (DMF) at 0–4°C under inert atmosphere. Stability of the Fmoc group is pH-dependent; reactions should be conducted in mildly basic conditions (pH 8–9) to prevent premature deprotection. Progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirmed by LC-MS for intermediate mass verification . Stability under these conditions can be validated by comparing pre- and post-reaction NMR spectra for intact Fmoc signals (δ 7.3–7.8 ppm aromatic protons) .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR are critical for structural confirmation. Key signals include aromatic protons (δ 7.3–8.2 ppm for benzene and Fmoc groups) and carboxylic acid protons (δ 12–13 ppm, if unmodified).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% by area under the curve).
  • Mass Spectrometry : High-resolution MS (ESI or MALDI) confirms the molecular ion ([M-H]⁻ expected for C₂₄H₁₇NO₆: calculated m/z 426.09).
    • Cross-referencing with synthetic intermediates (e.g., unprotected 3-aminobenzene-1,2-dicarboxylic acid) ensures no residual starting material .

Q. What storage conditions are recommended for this compound to prevent decomposition?

  • Methodological Answer : Store at -20°C in amber vials under argon to minimize oxidation and hydrolysis. Indicators of instability include discoloration (yellowing), precipitation, or reduced solubility in DMF. Periodic purity checks via HPLC are advised. Incompatible materials include strong acids/bases and oxidizing agents, which accelerate Fmoc cleavage .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing derivatives of this compound?

  • Methodological Answer : Contradictory NMR signals (e.g., unexpected splitting or shifts) may arise from rotameric equilibria or residual solvents. Strategies include:

  • Variable Temperature NMR : To coalesce rotamer peaks (e.g., at 50°C in DMSO-d₆).
  • 2D NMR (COSY, HSQC) : Assigns coupling patterns and distinguishes between stereoisomers.
  • Deuterated Solvent Screening : Compare spectra in D₂O vs. DMSO-d₆ to identify exchangeable protons.
    • If inconsistencies persist, orthogonal techniques like X-ray crystallography (for crystalline derivatives) or IR spectroscopy (carboxylic acid C=O stretch ~1700 cm⁻¹) provide additional validation .

Q. What strategies mitigate diastereomer formation during the coupling of this compound in peptide synthesis?

  • Methodological Answer :

  • Chiral Auxiliaries : Use enantiopure coupling reagents (e.g., HATU/DIPEA) to suppress racemization.
  • Low-Temperature Reactions : Conduct couplings at -15°C to slow base-catalyzed epimerization.
  • Kinetic Monitoring : Employ real-time CD spectroscopy or chiral HPLC to detect early-stage stereochemical drift.
    • Post-synthesis, diastereomers are separable via preparative HPLC with chiral columns (e.g., Chiralpak IA) .

Q. How can this compound be used to modulate polymer backbone rigidity, and what experimental designs are optimal for studying this?

  • Methodological Answer :

  • Polymer Synthesis : Incorporate the compound as a monomer in polyamide/polyester backbones via step-growth polymerization. Adjust stoichiometry (e.g., 1:1 with diols/diamines) and monitor molecular weight by GPC.
  • Rigidity Analysis :
  • DSC : Measure glass transition temperatures (Tg) to correlate with backbone flexibility.
  • Rheology : Perform oscillatory shear tests to assess storage (G’) and loss (G”) moduli.
  • Computational Modeling : Use MD simulations to predict conformational restrictions imposed by the benzene-dicarboxylic acid moiety .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Fmoc-3-aminobenzene-1,2-dicarboxylic acid
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Fmoc-3-aminobenzene-1,2-dicarboxylic acid

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